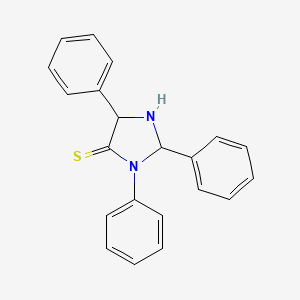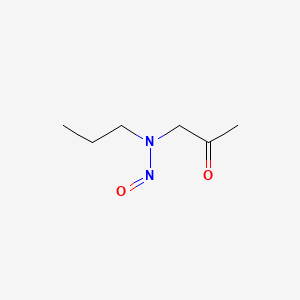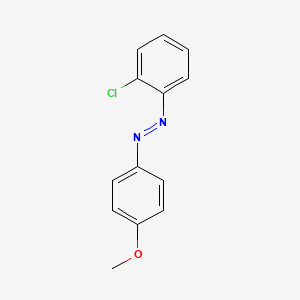
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-, is an organic compound with the molecular formula C13H11ClN2O It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of 2-chloroaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction proceeds through the formation of an intermediate diazonium salt, which then couples with the 2-chloroaniline to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms hydrazine derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but lacks the chlorine substituent.
Diazene, bis(4-methoxyphenyl)-: Contains two methoxyphenyl groups instead of one chlorophenyl and one methoxyphenyl group.
Uniqueness
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- is unique due to the presence of both chlorine and methoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
52148-11-5 |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11ClN2O/c1-17-11-8-6-10(7-9-11)15-16-13-5-3-2-4-12(13)14/h2-9H,1H3 |
Clave InChI |
AVLSBNKDBZPCGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




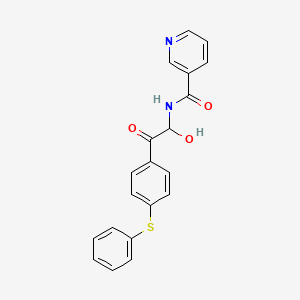

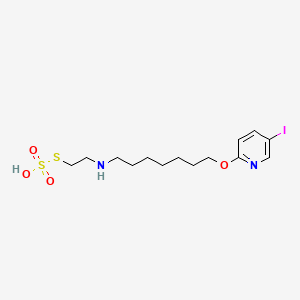
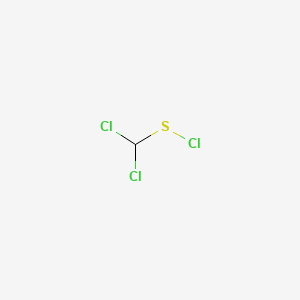
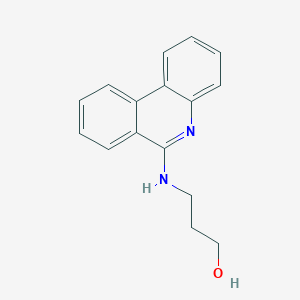
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

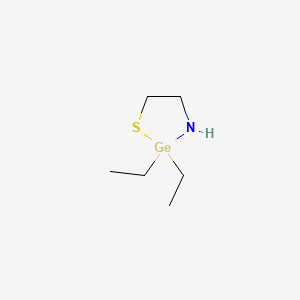
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
